REACTION_CXSMILES
|
[Mg].II.Br[CH2:5][CH2:6]Br.Cl[CH2:9][C:10](CCl)(CCl)[CH2:11][CH3:12].[O:17]1[CH2:23][C:22](=[O:24])[CH2:21][O:20][CH:19]=[CH:18]1.[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[CH2:9]=[C:10]([CH2:5][CH3:6])[CH2:11][CH2:12][C:22]1([OH:24])[CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:23]1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)(CCl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)(CCl)CCl
|
Name
|
1,4-dioxepin-6-one
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
O1C=COCC(C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for an additional half hour
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
After 2.5 hours at -60° C.
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to -20° C.
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCC1(COCCOC1)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |